molecular formula C16H16BrNO B310967 N-(2-bromophenyl)-2-phenylbutanamide

N-(2-bromophenyl)-2-phenylbutanamide

Cat. No.: B310967
M. Wt: 318.21 g/mol
InChI Key: DJLQJERCWFGLSW-UHFFFAOYSA-N
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Description

Properties

Molecular Formula

C16H16BrNO

Molecular Weight

318.21 g/mol

IUPAC Name

N-(2-bromophenyl)-2-phenylbutanamide

InChI

InChI=1S/C16H16BrNO/c1-2-13(12-8-4-3-5-9-12)16(19)18-15-11-7-6-10-14(15)17/h3-11,13H,2H2,1H3,(H,18,19)

InChI Key

DJLQJERCWFGLSW-UHFFFAOYSA-N

SMILES

CCC(C1=CC=CC=C1)C(=O)NC2=CC=CC=C2Br

Canonical SMILES

CCC(C1=CC=CC=C1)C(=O)NC2=CC=CC=C2Br

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues: Substitution Patterns and Backbone Variations

The following compounds share structural motifs with this compound, differing in halogen positioning, alkyl chain length, or substituent groups:

Compound Name CAS No. Molecular Formula Molecular Weight (g/mol) Key Structural Features
This compound 349537-82-2 C₁₆H₁₆BrNO 318.213 2-bromo substitution, butanamide backbone
2-(4-Bromophenyl)-N-(2-methoxyphenyl)acetamide 1025799-68-5 C₁₅H₁₄BrNO₂ 336.18 4-bromo substitution, acetamide backbone, methoxy group
N-(4-bromo-2-methylphenyl)-2-phenylbutanamide 349432-09-3 C₁₇H₁₈BrNO 332.23 4-bromo and 2-methyl substitution
N-(2-bromo-4-methylphenyl)-4-phenylbutanamide N/A C₁₇H₁₈BrNO 332.235 2-bromo, 4-methyl substitution, butanamide

Key Structural and Functional Differences

A. Halogen Positioning :
  • Ortho vs. In contrast, 2-(4-bromophenyl)-N-(2-methoxyphenyl)acetamide (para-bromine) allows for planar aromatic interactions, which may enhance stacking in enzyme active sites .
B. Backbone Chain Length :
  • Butanamide vs. Acetamide :
    • The butanamide chain (4 carbons) in the target compound increases lipophilicity compared to acetamide (2 carbons). This could improve membrane permeability but may reduce solubility in aqueous environments. For example, acetamide derivatives like 2-(4-bromophenyl)-N-(2-methoxyphenyl)acetamide are studied for antimicrobial activity, where shorter chains might favor target specificity .
C. Substituent Effects :
  • Methyl and Methoxy Groups: N-(4-bromo-2-methylphenyl)-2-phenylbutanamide incorporates a methyl group at the 2-position, adding steric bulk and electron-donating effects. This could alter metabolic stability compared to the target compound.

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